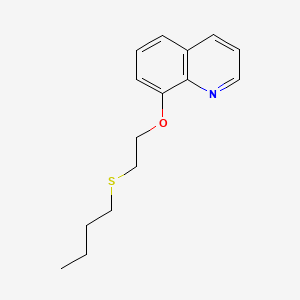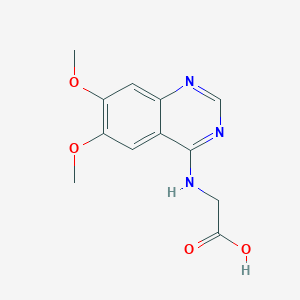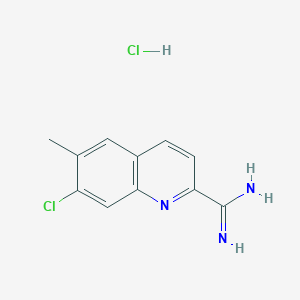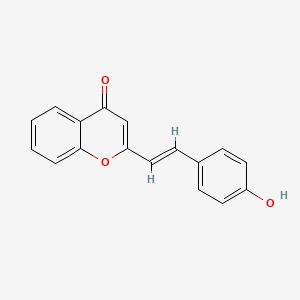![molecular formula C12H17N5O2 B11856353 tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate CAS No. 918334-36-8](/img/structure/B11856353.png)
tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a tert-butyl ester group and a methylamino group attached to a purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving purine derivatives.
Industry: In the industrial sector, tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from accessing the site. This inhibition can lead to alterations in metabolic pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring structure.
2-Amino-6-methylaminopurine: A synthetic purine derivative with a similar amino group substitution.
Uniqueness: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and provides opportunities for further functionalization in synthetic applications.
Propriétés
Numéro CAS |
918334-36-8 |
|---|---|
Formule moléculaire |
C12H17N5O2 |
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
tert-butyl 2-(6-methylimino-7H-purin-3-yl)acetate |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-10(13-4)9-11(17)15-6-14-9/h6-7H,5H2,1-4H3,(H,14,15) |
Clé InChI |
NARFMXQCFLUYNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=NC(=NC)C2=C1N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)





![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)

![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
